molecular formula C22H17ClN6 B11420699 N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B11420699
M. Wt: 400.9 g/mol
InChI Key: UMCGRLUEFOXGED-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a triazole ring fused with a quinazoline moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline Formation: The quinazoline moiety can be synthesized from anthranilic acid derivatives through a series of condensation reactions.

    Coupling Reactions: The final step involves coupling the triazole and quinazoline rings with the 4-chlorophenyl and pyridin-4-yl groups. This is usually achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole ring.

    Reduction: Reduction reactions can occur at the quinazoline moiety, potentially altering its biological activity.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound has shown promise in antimicrobial and antiviral studies. It has been tested against various bacterial and viral strains, demonstrating significant inhibitory effects .

Medicine

In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to interfere with specific molecular pathways makes it a candidate for targeted cancer therapies .

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites, while the quinazoline moiety can interact with hydrophobic pockets. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-2-amine
  • N-(4-Methylphenyl)-5-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-2-amine

Uniqueness

Compared to similar compounds, N-[2-(4-Chlorophenyl)ethyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine exhibits unique properties due to the presence of the chlorophenyl and pyridinyl groups. These groups enhance its biological activity and provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H17ClN6

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

InChI

InChI=1S/C22H17ClN6/c23-17-7-5-15(6-8-17)9-14-25-22-26-19-4-2-1-3-18(19)21-27-20(28-29(21)22)16-10-12-24-13-11-16/h1-8,10-13H,9,14H2,(H,25,26)

InChI Key

UMCGRLUEFOXGED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)NCCC4=CC=C(C=C4)Cl)C5=CC=NC=C5

Origin of Product

United States

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